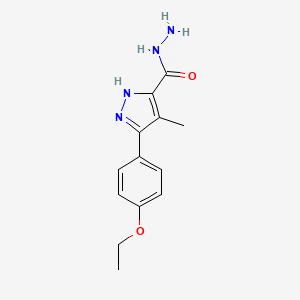

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide

Beschreibung

3-(4-Ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by:

- Pyrazole core: A five-membered heterocyclic ring with nitrogen atoms at positions 1 and 2.

- Substituents:

- 4-Ethoxyphenyl group at position 3.

- Methyl group at position 4.

- Carbohydrazide moiety (-CONHNH₂) at position 5.

Eigenschaften

IUPAC Name |

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-3-19-10-6-4-9(5-7-10)11-8(2)12(17-16-11)13(18)15-14/h4-7H,3,14H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKBOCHBQGGPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxyphenyl-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole. The final step involves the reaction of this pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Potential therapeutic agent due to its bioactive properties.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cytochrome P450 enzymes, affecting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

The biological and physicochemical properties of pyrazole-carbohydrazides are highly sensitive to substituent modifications. Key analogs and their distinctions are summarized below:

Table 1: Structural and Functional Comparisons

Key Observations:

- Ethoxy vs.

- Hydrazide Modifications : Substitutions with aromatic or heteroaromatic groups (e.g., thienyl, pyridinyl) introduce π-conjugation, improving binding to biological targets like enzymes or DNA .

Table 2: Activity Correlation with Substituents

| Functional Group | Observed Activity | Mechanism Hypotheses |

|---|---|---|

| 4-Ethoxyphenyl | Not reported | Lipophilicity may enhance bioavailability. |

| 2-Thienylmethylene | Antimicrobial | Disruption of bacterial membrane integrity. |

| 3-Pyridinylmethylene | Kinase inhibition | Competitive ATP-binding site interaction. |

Physicochemical Properties

Biologische Aktivität

3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound notable for its diverse biological activities. Its structure features a pyrazole ring substituted with an ethoxyphenyl group, a methyl group, and a carbohydrazide moiety, which contribute to its potential therapeutic applications in various fields, including medicinal chemistry and pharmacology.

Anticancer Properties

Research has highlighted the anticancer potential of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide, particularly in various cancer cell lines. The compound has been evaluated for its efficacy against different types of cancer, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies and Findings

- MCF7 and A549 Cell Lines : In studies involving breast cancer (MCF7) and lung cancer (A549) cell lines, the compound exhibited significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM, indicating its potential as an anticancer agent .

- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cancer progression, such as Aurora-A kinase, which is crucial for cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been investigated for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Research Insights

- Inflammatory Models : Experimental models have demonstrated that the compound can reduce markers of inflammation, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .

Antimicrobial Effects

The antimicrobial activity of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide has also been explored. Studies indicate its effectiveness against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Efficacy Data

- Bacterial Strains Tested : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with varying degrees of potency .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide, it is useful to compare it with other pyrazole derivatives.

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-(4-Ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide | Structure | Anticancer, Anti-inflammatory | 26 - 49.85 |

| 1-(2-Hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide | Structure | Antitumor | Varies |

| N,N-bis[(3, 5-dimethylpyrazol-1-yl)methyl]aniline | Structure | Cytotoxicity | 3.25 - 17.82 |

This table illustrates that while many pyrazole derivatives share similar biological activities, the specific substituents on the pyrazole ring can significantly influence their potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.